2-Bromo-4-formylphenyl benzoate

Description

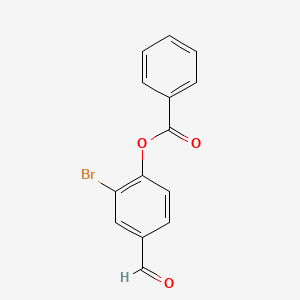

2-Bromo-4-formylphenyl benzoate is a brominated aromatic ester featuring a benzoate moiety esterified with a substituted phenyl group. The phenyl ring contains a bromine atom at the 2-position and a formyl group (-CHO) at the 4-position.

Properties

CAS No. |

536974-75-1 |

|---|---|

Molecular Formula |

C14H9BrO3 |

Molecular Weight |

305.12 g/mol |

IUPAC Name |

(2-bromo-4-formylphenyl) benzoate |

InChI |

InChI=1S/C14H9BrO3/c15-12-8-10(9-16)6-7-13(12)18-14(17)11-4-2-1-3-5-11/h1-9H |

InChI Key |

WFJBZIKTNAYKSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-formylphenyl benzoate typically involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the bromination of 4-formylphenyl benzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-formylphenyl benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Reduction Reactions: The formyl group can be reduced to an alcohol.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formyl group.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formyl group.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as 2-amino-4-formylphenyl benzoate.

Oxidation: 2-Bromo-4-carboxyphenyl benzoate.

Reduction: 2-Bromo-4-hydroxymethylphenyl benzoate.

Scientific Research Applications

Chemistry: 2-Bromo-4-formylphenyl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it valuable in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylphenyl benzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Benzoates

(a) 4-Formyl-2-nitrophenyl 4-bromo-benzoate (CAS not specified)

- Structure: Features a nitro group (-NO₂) at the 2-position and a bromine at the para position of the benzoate ring.

- Key Differences: The nitro group is a stronger electron-withdrawing group than bromine, likely increasing the compound’s electrophilicity and reducing solubility in non-polar solvents compared to 2-bromo-4-formylphenyl benzoate.

- Applications : Nitroaromatic derivatives are often explored for medicinal properties, such as antimicrobial or antiparasitic activity .

(b) 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (CAS 443664-51-5)

- Structure : Contains a methoxy (-OCH₃) group at the 6-position and a chlorine atom on the benzoate ring.

- Physical Properties :

- Density: 1.561 g/cm³ (predicted)

- Boiling Point: 530.2°C (predicted)

- Key Differences : The methoxy group enhances solubility in polar solvents, while the chlorine atom may increase thermal stability compared to the unsubstituted benzoate .

(c) 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 426231-89-2)

- Structure: Incorporates a phenoxy-methyl linker and a carboxylic acid group.

- Reactivity : The carboxylic acid group enables salt formation or conjugation reactions, contrasting with the ester functionality of this compound.

- Applications : Likely used as an intermediate in synthesizing more complex pharmaceuticals or polymers .

Table 1: Structural and Physical Properties of Analogous Benzoates

| Compound Name | Substituents | Molecular Formula | Density (g/cm³) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|---|

| This compound | 2-Br, 4-CHO on phenyl | C₁₄H₉BrO₃ | N/A | N/A | High electrophilicity, low solubility |

| 4-Formyl-2-nitrophenyl 4-bromo-benzoate | 2-NO₂, 4-Br on benzoate | C₁₄H₈BrNO₅ | N/A | N/A | Enhanced reactivity for nitro groups |

| 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate | 2-Cl, 6-OCH₃, 2-Br, 4-CHO | C₁₅H₁₀BrClO₄ | 1.561 | 530.2 | High thermal stability |

Alkyl and Aromatic Benzoate Esters

(a) Benzyl Benzoate

- Structure : Ester of benzoic acid and benzyl alcohol.

- Properties : Light, balsamic odor; used in perfumery and as a solvent.

- Comparison : Lacks halogen or formyl substituents, making it less reactive but more volatile than this compound .

(b) Ethyl 4-(Dimethylamino)benzoate

- Structure: Contains a dimethylamino (-N(CH₃)₂) group at the 4-position.

- Reactivity: Exhibits higher degree of conversion in resin cements compared to methacrylate derivatives, attributed to electron-donating effects of the amino group .

- Comparison: The dimethylamino group enhances polymerization efficiency, whereas bromo and formyl groups in this compound may hinder such applications.

Table 2: Functional Group Impact on Benzoate Properties

| Compound Name | Key Substituent | Effect on Properties | Applications |

|---|---|---|---|

| This compound | Br (electron-withdrawing), CHO | Reduced solubility, increased electrophilicity | Organic synthesis, intermediates |

| Benzyl benzoate | Benzyl group | High volatility, pleasant odor | Perfumes, solvents |

| Ethyl 4-(dimethylamino)benzoate | -N(CH₃)₂ | Enhanced polymerization efficiency | Dental resins, adhesives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.